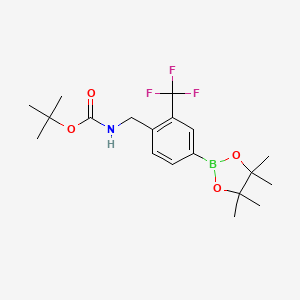
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- typically involves the nitration of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the indenone core, followed by selective nitration and hydrolysis steps. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1H-Inden-1-one, 2,3-dihydro-5-oxo-6-nitro-.
Reduction: Formation of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-amino-.
Substitution: Formation of various substituted indenones depending on the electrophile used.
Applications De Recherche Scientifique
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-:
1H-Inden-1-one, 2,3-dihydro-6-nitro-: Lacks the hydroxy group, which influences its solubility and chemical behavior.
1H-Inden-1-one, 2,3-dihydro-5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to different chemical and biological properties.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
5-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO4/c11-8-2-1-5-3-9(12)7(10(13)14)4-6(5)8/h3-4,12H,1-2H2 |
Clé InChI |
HSGRQXDOUBOUJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC(=C(C=C21)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)






![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)






